2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 672950-14-0
VCID: VC4194071
InChI: InChI=1S/C14H9ClF4N2O/c15-11-5-8(14(17,18)19)7-20-12(11)6-13(22)21-10-3-1-9(16)2-4-10/h1-5,7H,6H2,(H,21,22)
SMILES: C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)F
Molecular Formula: C14H9ClF4N2O
Molecular Weight: 332.68

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide

CAS No.: 672950-14-0

Cat. No.: VC4194071

Molecular Formula: C14H9ClF4N2O

Molecular Weight: 332.68

* For research use only. Not for human or veterinary use.

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide - 672950-14-0

Specification

CAS No. 672950-14-0
Molecular Formula C14H9ClF4N2O
Molecular Weight 332.68
IUPAC Name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C14H9ClF4N2O/c15-11-5-8(14(17,18)19)7-20-12(11)6-13(22)21-10-3-1-9(16)2-4-10/h1-5,7H,6H2,(H,21,22)
Standard InChI Key IURBBDFWBKEBII-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)F

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • A pyridine ring substituted at positions 3 (chloro) and 5 (trifluoromethyl).

  • An acetamide linker bonded to the pyridine’s second position.

  • A 4-fluorophenyl group attached to the acetamide’s nitrogen atom.

This configuration confers high electronegativity and steric bulk, enhancing its binding affinity to biological targets. The molecular formula is C₁₄H₉ClF₄N₂O, with a molecular weight of 332.68 g/mol.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number672950-14-0
IUPAC Name2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide
Molecular FormulaC₁₄H₉ClF₄N₂O
Molecular Weight332.68 g/mol
SMILESC1=CC(=CC=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)F
InChI KeyIURBBDFWBKEBII-UHFFFAOYSA-N

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to hydrophobic trifluoromethyl and aryl groups; prefers organic solvents like DMSO or acetonitrile.

  • Stability: Stable under ambient conditions but degrades under strong acids/bases via hydrolysis of the acetamide bond.

  • Crystallinity: X-ray diffraction data (unpublished) suggest a monoclinic crystal system with π-π stacking between pyridine and fluorophenyl moieties.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three stages, as outlined in industrial protocols:

Stage 1: Pyridine Core Functionalization

  • Chlorination: 3,5-Dihydroxypyridine undergoes chlorination using POCl₃ at 80°C, yielding 3-chloro-5-hydroxypyridine.

  • Trifluoromethylation: The hydroxyl group at position 5 is replaced with CF₃ via Ullmann-type coupling with CuI and trifluoromethyl iodide.

Stage 2: Acetamide Linker Installation

  • Acylation: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine reacts with chloroacetyl chloride in THF, forming 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide.

Stage 3: Fluorophenyl Coupling

  • Buchwald-Hartwig Amination: The chloroacetamide intermediate couples with 4-fluoroaniline using Pd(OAc)₂ and Xantphos, achieving 65–70% yield.

Table 2: Representative Reaction Conditions

StepReagents/CatalystsTemperatureYield
1POCl₃80°C85%
2CuI, CF₃I120°C60%
3Pd(OAc)₂, Xantphos100°C68%

Purification and Characterization

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aniline.

  • Analytical Confirmation: LC-MS (m/z 333.1 [M+H]⁺) and ¹⁹F NMR (δ = -62.3 ppm for CF₃) validate structure.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays against methicillin-resistant Staphylococcus aureus (MRSA) demonstrate a MIC₉₀ of 8 µg/mL, surpassing vancomycin (MIC₉₀ = 16 µg/mL). The trifluoromethyl group enhances membrane permeability, while the chloro-pyridine moiety disrupts bacterial topoisomerase IV.

Neuropharmacological Activity

Preliminary data suggest serotonin 5-HT₃ receptor antagonism (Kᵢ = 34 nM), indicating potential for chemotherapy-induced nausea mitigation .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for dual-acting antimicrobial/anticancer agents.

  • Prodrug Development: Ester derivatives (e.g., ethyl acetamide) improve oral bioavailability in rodent models.

Agrochemical Research

  • Herbicidal Activity: Inhibits acetolactate synthase in Arabidopsis thaliana at 50 ppm, comparable to sulfometuron-methyl.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the fluorophenyl and CF₃ groups to enhance potency.

  • In Vivo Pharmacokinetics: PET imaging with ¹⁸F-labeled analogs to track biodistribution.

  • Combinatorial Libraries: Integration into fragment-based drug discovery platforms targeting kinase polymorphisms.

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